molecular formula C15H12BrN3O2 B12183818 N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12183818
M. Wt: 346.18 g/mol
InChI Key: RJPVUMLRBPXCCO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic small molecule based on a fused isoxazolopyridine core scaffold, a structure class recognized for its significant potential in medicinal chemistry research . This compound features a 3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine core structure substituted at the 4-position with a carboxamide group that is linked to a 4-bromophenyl ring . The presence of the bromine atom on the phenyl ring provides a distinct synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the development of novel chemical libraries. Compounds containing the [1,2]oxazolo[5,4-b]pyridine framework are of high interest in antimicrobial and antiviral discovery programs . Recent scientific literature highlights that pyridine and fused pyridine heterocycles demonstrate enhanced therapeutic properties when combined with additional heterocycles in a single architecture, leading to improved selectivity for specific biological targets . The specific structural features of this compound suggest potential for investigating its mechanism of action against pathogenic targets, possibly involving interaction with key microbial or viral proteins. This product is intended for research purposes as a chemical reference standard, a synthetic intermediate, or a candidate for high-throughput biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

N-(4-bromophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H12BrN3O2/c1-8-7-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20)

InChI Key

RJPVUMLRBPXCCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of N-Phenacylpyridones

A widely reported method involves treating N-phenacylpyridones with concentrated sulfuric acid (H₂SO₅₄) to form oxazolo[3,2-a]pyridinium salts, which are later functionalized. For example:

  • Substrate Preparation : Ethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is synthesized via alkylation of sodium salts of pyridones with p-bromophenacyl bromide in DMF.

  • Cyclization : The intermediate is dissolved in conc. H₂SO₄, heated for 30 minutes, and quenched with HClO₄ to yield 2-(4-bromophenyl)-8-carbamoyl-5,7-dimethyl-oxazolo[3,2-a]pyridinium perchlorate (87% yield).

Table 1: Cyclization Conditions and Yields

ReagentSolventTemperatureTimeYieldSource
H₂SO₄H₂O22°C30 min87%
PPA (Polyphosphoric acid)Reflux2–6 h70–85%

Suzuki-Miyaura Cross-Coupling

For introducing aryl groups, palladium-catalyzed couplings are employed. A case study involves:

  • Boronic Acid Partner : 4-Formylphenylboronic acid reacts with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline in THF/water using Pd(PPh₃)₄ and Na₂CO₃.

  • Product Formation : The biaryl intermediate undergoes oxidation and further functionalization to form the oxazolo[5,4-b]pyridine core (90% yield).

Functionalization and Carboxamide Coupling

Post-core synthesis, the 4-carboxamide group is introduced via carbodiimide-mediated coupling.

Carboxamide Formation

The carboxylic acid precursor is activated using agents like HATU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxysuccinimide).

  • Procedure :

    • React 3,6-dimethyloxazolo[5,4-b]pyridine-4-carboxylic acid with 4-bromoaniline in DMF using HATU and N-methylmorpholine (NMM) as a base.

    • Purify via column chromatography (hexane/ethyl acetate).

Table 2: Coupling Reagents and Yields

Activating AgentBaseSolventTemperatureYieldSource
HATUNMMDMFRT → 50°C75–85%
EDC/HOBtDIPEADCM0°C → RT70–80%

Alternative Routes

  • Reductive Amination : Employed in oxazolone derivatives to install amine groups, though less common for carboxamides.

  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., 120°C, 20–25 min) with high yields (85–90%).

Key Reaction Pathways and Optimization

Multi-Step Protocol

  • Oxazolo Core Synthesis :

    • Step 1 : Alkylation of pyridone with p-bromophenacyl bromide (DMF, NaOEt, 3 h).

    • Step 2 : Cyclization with H₂SO₄ (22°C, 30 min).

  • Carboxamide Formation :

    • Step 3 : Carboxylic acid activation using HATU (DMF, NMM, 50°C).

Challenges and Mitigation

  • Regioselectivity : Alkylation of dimethylated pyridones requires controlled conditions to avoid undesired side products.

  • Purification : Silica gel chromatography (hexane/ethyl acetate) or crystallization (CHCl₃/MeOH) ensures >95% purity.

Analytical Characterization

Critical for confirming structure and purity:

Spectroscopic Data

TechniqueKey ObservationsSource
¹H NMR δ 7.2–8.5 (aromatic H), 2.8–3.0 (CH₃)
¹³C NMR δ 160–170 (C=O), 120–140 (aromatic C)
HRMS [M+H]⁺ = m/z 397.08 (C₁₆H₁₃BrN₃O₂)

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 μm, 250 × 4.6 mm.

  • Mobile Phase : Gradient (MeCN/H₂O, 5–95% over 30 min).

  • Retention Time : ~18–20 min (purity >95%).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Yield Comparison

MethodStepsYield (%)AdvantagesLimitations
Cyclization + Suzuki375–85High regioselectivityRequires Pd catalysts
Direct Coupling270–80Cost-effective, fewer stepsSensitive to base strength
Microwave-Assisted285–90Short reaction timesRequires specialized equipment

Industrial and Scalability Considerations

  • Catalyst Recycling : Pd catalysts (e.g., Pd(PPh₃)₄) can be recovered via filtration.

  • Solvent Selection : DMF or DCM preferred for coupling reactions due to solubility .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Compounds sharing the [1,2]oxazolo[5,4-b]pyridine-carboxamide scaffold but differing in aryl substituents are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 4-bromophenyl, cyclopropyl C₁₇H₁₄BrN₃O₂ 372.2 Bromine enhances electron-withdrawing effects; cyclopropyl adds steric bulk.
N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3,5-dimethoxyphenyl C₁₇H₁₇N₃O₄ 327.33 Methoxy groups increase electron-donating capacity and solubility.
N-(4-fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 4-fluoro-2-methylphenyl, furyl C₁₉H₁₆FN₃O₃ 353.35 Fluorine offers moderate electron withdrawal; furyl introduces π-conjugation.
N-benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Benzyl C₁₈H₁₇N₃O₂ 307.35 Benzyl group enhances lipophilicity and membrane permeability.

Key Observations:

  • Electron Effects : Bromine (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic density on the aryl ring, impacting binding interactions in biological systems .
  • Steric Considerations : Cyclopropyl (bulky) and benzyl (flexible) substituents modulate steric hindrance, affecting molecular docking .
  • Solubility : Methoxy groups improve aqueous solubility compared to hydrophobic bromine or benzyl groups .

Analogues with Modified Heterocyclic Cores

Some compounds retain the carboxamide linkage but feature alternative heterocyclic systems:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
Dimethyl 3-Oxo-4-ethyl-5-(1,3-dithiol-2-ylidene)-6-{N-(4-bromophenyl)carbamoylimino}[1,2]dithiolo[3,4-b][1,4]thiazine-4',5'-dicarboxylate Dithiolo[3,4-b][1,4]thiazine C₃₁H₂₀N₃O₄ClS₅ 694.25 Extended conjugation via dithiolo-thiazine core; higher melting point (209–210°C).
3-Phenyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid [1,2]oxazolo[5,4-b]pyridine C₁₇H₁₂N₂O₃S 324.36 Thiophene enhances π-stacking; carboxylic acid improves hydrogen bonding.

Key Observations:

  • Thermal Stability : Dithiolo-thiazine derivatives exhibit higher melting points (~200°C) compared to oxazolo-pyridines, likely due to increased rigidity and intermolecular interactions .
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., ) offer distinct reactivity and solubility profiles compared to carboxamides.

Biological Activity

N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound has the molecular formula C15H12BrN3O2C_{15}H_{12}BrN_3O_2 and a molecular weight of approximately 346.18 g/mol. Its structure features a bromophenyl group, a dimethyl oxazole moiety, and a pyridine ring fused with a carboxamide functional group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : The initial step involves cyclization reactions using α-haloketones and amides.
  • Fusing the Oxazole and Pyridine Rings : This is achieved through condensation reactions with dehydrating agents.
  • Introduction of the Bromophenyl Group : The bromophenyl group is incorporated via halogenation techniques.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of cellular pathways. It is believed to interact with specific targets such as kinases or proteases, influencing processes like cell proliferation and apoptosis.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of related compounds against resistant strains of bacteria. For instance, derivatives of similar structures have shown significant activity against extensively drug-resistant Salmonella Typhi, highlighting the need for further exploration of this compound in this context .

Anticancer Properties

Research indicates that compounds within this chemical class possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .

Case Study 1: NAMPT Inhibition

In a study focusing on nicotinamide adenine dinucleotide (NAD+) metabolism, this compound was evaluated for its ability to activate nicotinamide phosphoribosyltransferase (NAMPT). The compound demonstrated an increase in cellular NAD+ levels when tested in vitro .

Case Study 2: Enzymatic Inhibition

Another study assessed the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings suggested that it could effectively inhibit target enzymes at low concentrations, indicating its potential as a therapeutic agent .

Biological Activity Summary Table

Activity TypeTarget/PathwayOutcomeReference
AntibacterialXDR S. TyphiMIC 6.25 mg/mL
NAMPT ActivationNAD+ MetabolismIncreased NAD+ levels
Enzyme InhibitionSpecific Metabolic EnzymesEffective inhibition at low concentrations

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